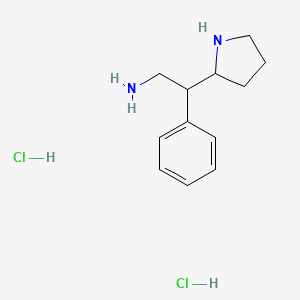
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 2-fenil-2-(2-pirrolidinil)etanamina es un compuesto químico que presenta un grupo fenilo y un anillo de pirrolidina unidos a una cadena principal de etanamina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del dihidrocloruro de 2-fenil-2-(2-pirrolidinil)etanamina suele implicar la reacción de fenilacetonitrilo con pirrolidina en condiciones específicas. La reacción se lleva a cabo a menudo en presencia de un agente reductor, como el hidruro de litio y aluminio (LiAlH4), para facilitar la reducción del grupo nitrilo a una amina. El producto resultante se trata luego con ácido clorhídrico para formar la sal de dihidrocloruro.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. El producto final se purifica típicamente mediante recristalización u otras técnicas de purificación adecuadas.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo utilizando reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3), lo que lleva a la formación de las correspondientes cetonas o ácidos carboxílicos.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el borohidruro de sodio (NaBH4) o gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde el grupo amino puede ser reemplazado por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: KMnO4, CrO3, condiciones ácidas o básicas.
Reducción: NaBH4, gas hidrógeno con un catalizador.
Sustitución: Varios nucleófilos, a menudo en disolventes polares.
Productos principales:
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Aminas secundarias.
Sustitución: Productos variados dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El dihidrocloruro de 2-fenil-2-(2-pirrolidinil)etanamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y el desarrollo de nuevas entidades químicas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida su interacción con varios receptores y enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su papel como precursor en la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos finos e intermedios para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 2-fenil-2-(2-pirrolidinil)etanamina implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El compuesto puede actuar como agonista o antagonista, modulando la actividad de estos objetivos e influyendo en varias vías bioquímicas. Las vías y los objetivos exactos pueden variar dependiendo de la aplicación específica y el contexto de uso.
Compuestos similares:
- Hidrocloruro de 2-fenil-2-(2-piridinil)etanamina
- Hidrocloruro de 2-fenil-2-(2-pirazinil)etanamina
- Hidrocloruro de N,N-dimetil-2-(2-pirazinil)etanamina
Comparación: El dihidrocloruro de 2-fenil-2-(2-pirrolidinil)etanamina es único debido a la presencia del anillo de pirrolidina, que confiere propiedades estéricas y electrónicas específicas. Esto lo diferencia de compuestos similares que contienen anillos de piridina o pirazina, que pueden presentar diferentes perfiles de reactividad y actividad biológica.
Comparación Con Compuestos Similares
- 2-Phenyl-2-(2-pyridinyl)ethanamine hydrochloride
- 2-Phenyl-2-(2-pyrazinyl)ethanamine hydrochloride
- N,N-Dimethyl-2-(2-pyrazinyl)ethanamine hydrochloride
Comparison: 2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This differentiates it from similar compounds that contain pyridine or pyrazine rings, which may exhibit different reactivity and biological activity profiles.
Propiedades
Fórmula molecular |
C12H20Cl2N2 |
|---|---|
Peso molecular |
263.20 g/mol |
Nombre IUPAC |
2-phenyl-2-pyrrolidin-2-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-9-11(12-7-4-8-14-12)10-5-2-1-3-6-10;;/h1-3,5-6,11-12,14H,4,7-9,13H2;2*1H |
Clave InChI |
NDCBOBCOGTZJNT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(CN)C2=CC=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















